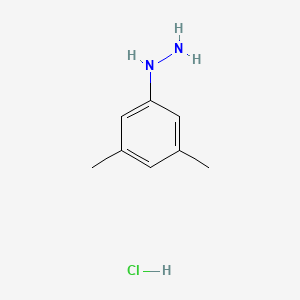

3,5-Dimethylphenylhydrazine hydrochloride

説明

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to N-H stretching (3300–3100 cm$$^{-1}$$), C-H aromatic stretching (3050–3000 cm$$^{-1}$$), and C-N vibrations (1350–1250 cm$$^{-1}$$). The hydrochloride group introduces a broad band near 2500 cm$$^{-1}$$ due to N$$^+$$-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (500 MHz, D$$_2$$O): The spectrum shows a singlet at δ 2.25 ppm for the six equivalent protons of the two methyl groups. Aromatic protons appear as a singlet at δ 6.75 ppm due to symmetry, while the hydrazine NH protons resonate at δ 8.10 ppm.

- $$^{13}$$C NMR (126 MHz, D$$_2$$O): Peaks at δ 21.5 ppm (methyl carbons), δ 125–130 ppm (aromatic carbons), and δ 145 ppm (quaternary carbon bonded to hydrazine) are observed.

UV-Vis Spectroscopy

The compound displays a strong absorption band at 265 nm (ε = 4500 L·mol$$^{-1}$$·cm$$^{-1}$$) attributed to π→π* transitions in the aromatic system. A weaker n→π* transition appears near 310 nm.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at $$ m/z $$ 172.1 ($$ \text{[M+H]}^+ $$), with a chlorine isotope pattern consistent with the presence of one chlorine atom. Fragmentation peaks at $$ m/z $$ 136.1 (loss of HCl) and $$ m/z $$ 119.0 (further loss of NH$$_2$$) confirm the hydrazine moiety.

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Interpretation |

|---|---|---|

| IR | 3300 (N-H), 3050 (C-H), 1350 (C-N) | Hydrazine and aromatic groups |

| $$^1$$H NMR | δ 2.25 (s, 6H), δ 6.75 (s, 2H) | Methyl and aromatic protons |

| UV-Vis | λmax = 265 nm | Aromatic π-system |

| MS | $$ m/z $$ 172.1 ($$ \text{[M+H]}^+ $$) | Molecular ion |

Thermodynamic Properties and Phase Behavior

This compound decomposes at 180°C without a distinct melting point. Differential scanning calorimetry (DSC) shows an endothermic peak at 175–180°C, corresponding to decomposition. The compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis.

Solubility Characteristics and Partition Coefficients

The compound is moderately soluble in water (25 mg/mL at 25°C) and polar solvents such as methanol and ethanol. Its octanol-water partition coefficient (LogP) is estimated at 1.85 using computational methods, indicating moderate hydrophobicity.

Table 3: Solubility data

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 25 |

| Methanol | 120 |

| Ethanol | 90 |

| Acetone | 15 |

Comparative Analysis with Structural Analogues

Compared to 3,4-dimethylphenylhydrazine hydrochloride (CAS 60481-51-8), the 3,5-dimethyl isomer exhibits higher symmetry, leading to simplified NMR spectra and increased thermal stability. The 2,3-dimethyl analogue (CAS 56737-75-8) shows reduced aqueous solubility due to steric hindrance from ortho-substituted methyl groups.

Table 4: Comparison with analogues

| Property | 3,5-Dimethyl | 3,4-Dimethyl | 2,3-Dimethyl |

|---|---|---|---|

| Melting point (°C) | 180 (dec.) | 195 (dec.) | 170 (dec.) |

| Water solubility (mg/mL) | 25 | 18 | 10 |

| LogP | 1.85 | 2.10 | 2.35 |

The meta-substitution pattern in this compound enhances its suitability for Fischer indole synthesis, as demonstrated in the preparation of antitubercular indolecarboxamides. In contrast, the 3,4-dimethyl isomer shows preferential activity in coordination chemistry due to asymmetric ligand geometry.

特性

IUPAC Name |

(3,5-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQANBNDXZFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505732 | |

| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-36-9 | |

| Record name | Hydrazine, (3,5-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Material

- 3,5-Dimethylaniline (3,5-xylidine) is used as the initial raw material due to its availability and reactivity.

Diazotization Reaction

- The 3,5-dimethylaniline is dissolved in hydrochloric acid (typically 10N HCl).

- The solution is cooled below 0 °C to control the reaction rate and avoid side reactions.

- Sodium nitrite solution is added slowly to generate the diazonium salt in situ.

- Reaction time is about 20 minutes at low temperature to ensure complete diazotization.

Reduction Reaction

- The diazonium salt solution is added slowly to a pre-prepared solution containing sodium pyrosulfite and sodium hydroxide.

- Reaction conditions:

- Temperature: 10-35 °C (optimal around 18-20 °C initially, then warmed to 80 °C)

- pH: 7-9 (neutral to slightly basic)

- Sodium pyrosulfite acts as a selective reductant, reducing the diazonium salt to the hydrazine derivative efficiently.

- Reaction time is significantly shortened compared to older methods, typically completed within 30 minutes.

- After reduction, the mixture is acidified with hydrochloric acid to convert the hydrazine to its hydrochloride salt.

Hydrolysis and Purification

- The reaction mixture is heated to 90-100 °C to complete hydrolysis.

- Activated carbon (gac) is added for decolorization.

- The product is cooled to 13-15 °C to precipitate the hydrazine hydrochloride.

- The solid is filtered, washed, and dried to obtain the final product.

Reaction Conditions and Data Summary

| Step | Reagents/Conditions | Temperature (°C) | pH | Time | Notes |

|---|---|---|---|---|---|

| Diazotization | 3,5-Dimethylaniline + 10N HCl + NaNO2 | < 0 | Acidic | ~20 min | Slow addition of NaNO2 |

| Reduction | Sodium pyrosulfite + NaOH + diazonium salt | 10-35 (start 18) | 7-9 | ~30 min | pH neutral, sodium pyrosulfite reductant |

| Acidification & Hydrolysis | 10N HCl addition, heating | 90-100 | Acidic | 30 min | Activated carbon treatment |

| Precipitation & Isolation | Cooling to 13-15 °C, filtration | 13-15 | Acidic | Until solid forms | Drying to obtain pure product |

Research Findings and Advantages

- High Purity: The product purity exceeds 98.5%, confirmed by high-performance liquid chromatography (HPLC).

- Short Reaction Time: Use of sodium pyrosulfite drastically reduces reaction time to about 30 minutes, compared to older methods requiring longer durations.

- Cost Efficiency: Sodium pyrosulfite is a cost-effective reductant, making the process economically favorable.

- High Yield: The method achieves yields significantly higher than traditional S-WAT reduction methods, which typically yield 63-72%.

- Scalability: The process conditions are mild and controllable, suitable for industrial scale-up.

Comparative Analysis with Traditional Methods

| Feature | Traditional S-WAT Reduction Method | Sodium Pyrosulfite Reduction Method (Current) |

|---|---|---|

| Reductant | Sulfite / Stannous chloride | Sodium pyrosulfite |

| Reaction Time | Several hours | ~30 minutes |

| Reaction Temperature | Variable, often higher | 10-35 °C |

| Product Purity | 63-72% yield, lower purity | >98.5% purity |

| Cost | Higher due to longer time & reagents | Lower due to efficient reductant and time |

Additional Notes on Preparation of Hydrochloride Salt

The hydrochloride salt form is essential for stability and handling. After reduction and hydrolysis, acidification with hydrochloric acid precipitates the hydrazine hydrochloride. The product is then purified by activated carbon treatment and crystallization.

Summary Table of Key Parameters from Patent CN101148419A

| Parameter | Value/Range | Remarks |

|---|---|---|

| Starting material | 3,5-Dimethylaniline | 24.2 g per batch example |

| Sodium nitrite | 15 g in 30 g water | For diazotization |

| Sodium pyrosulfite | 64 g | Reductant in reduction step |

| Sodium hydroxide | 65 g | To maintain pH 7-9 |

| Hydrochloric acid | 57.5 ml (diazotization), 172.5 ml (acidification) | For diazotization and salt formation |

| Reaction temperature | 0 °C (diazotization), 10-35 °C (reduction), 90-100 °C (hydrolysis) | Controlled for optimal yield |

| pH | 7-9 (reduction) | Neutral to slightly basic |

| Reaction time | 20 min (diazotization), 30 min (reduction), 30 min (hydrolysis) | Efficient process |

| Product purity (HPLC) | >98.5% | High purity product |

| Yield | ~93% (approximate) | Improved over traditional methods |

化学反応の分析

Types of Reactions: 3,5-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the substituent introduced.

科学的研究の応用

Applications in Scientific Research

-

Synthesis of Indole Derivatives

- 3,5-Dimethylphenylhydrazine hydrochloride is utilized in the Fischer indole synthesis protocol. This method is crucial for the biological evaluation of novel antitubercular indolecarboxamide derivatives against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The compound acts as a key reagent in the formation of indole structures that exhibit antitubercular activity .

-

Intermediate for Drug Development

- It serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's ability to undergo further transformations makes it valuable in developing new therapeutic agents . For instance, the synthesis of 2-(3,5-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester involves its reaction with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate, showcasing its versatility as a building block in drug design .

- Research on Hydrazine Derivatives

Data Tables

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Fischer Indole Synthesis | This compound | Varies based on substrate; typically under reflux conditions | High (>90) |

| Hydrazone Formation | Various carbonyl compounds | Mild acidic conditions | Varies |

Case Studies

-

Antitubercular Activity Study

- A study evaluated several indole derivatives synthesized using this compound against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significant activity against both drug-susceptible and resistant strains, highlighting the compound's relevance in developing new antitubercular agents .

-

Synthesis Optimization Research

- Research focused on improving the synthesis process of this compound demonstrated that using sodium pyrosulfite as a reductant significantly increased yield and purity compared to traditional methods. The optimized process yielded products with purity levels exceeding 98%, making it a cost-effective approach for large-scale applications .

作用機序

The mechanism of action of 3,5-Dimethylphenylhydrazine hydrochloride involves its interaction with biological molecules . It can form covalent bonds with proteins, modifying their active sites and altering their function. This interaction is crucial in its role in the synthesis of biologically active compounds and its use in drug development.

類似化合物との比較

Structural and Physical Properties

The table below compares 3,5-dimethylphenylhydrazine hydrochloride with its positional isomers and analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Applications |

|---|---|---|---|---|---|

| 3,5-Dimethylphenylhydrazine HCl | 60481-36-9 | C₈H₁₃ClN₂ | 172.66 | 3,5-dimethyl | Anticancer agents, hydrazones, pyrazolines |

| 3,4-Dimethylphenylhydrazine HCl | 60481-51-8 | C₈H₁₃ClN₂ | 172.66 | 3,4-dimethyl | Organic synthesis intermediates |

| 2,4-Dimethylphenylhydrazine HCl | 60480-83-3 | C₈H₁₃ClN₂ | 172.66 | 2,4-dimethyl | Synthesis of hydrazones (e.g., acetophenone derivatives) |

| o-Tolylhydrazine HCl | 635-26-7 | C₇H₁₁ClN₂ | 158.63 | 2-methyl (ortho) | Pharmaceutical intermediates |

| p-Tolylhydrazine HCl | 637-60-5 | C₇H₁₁ClN₂ | 158.63 | 4-methyl (para) | Agrochemicals, dyes |

Key Observations :

- Substituent Position : The position of methyl groups significantly impacts reactivity and biological activity. For example, 3,5-dimethyl substitution (meta positions) enhances steric and electronic effects, favoring selective cytotoxicity in anticancer agents compared to 2,4-dimethyl analogs .

- Molecular Weight : All dimethylphenylhydrazine HCl isomers share the same molecular weight, but single-methyl analogs (e.g., o- and p-tolylhydrazine HCl) are lighter due to fewer methyl groups .

生物活性

3,5-Dimethylphenylhydrazine hydrochloride (CAS No. 60481-36-9) is a compound that has garnered attention in various fields of biological research due to its potential applications in pharmacology and toxicology. This article delves into its biological activity, including its synthesis, mechanism of action, toxicity, and therapeutic potential.

- Molecular Formula: C₈H₁₃ClN₂

- Molecular Weight: 172.66 g/mol

- Structure: The compound features a hydrazine functional group attached to a dimethyl-substituted phenyl ring, which contributes to its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with cellular components. It has been shown to induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines. The following mechanisms have been proposed:

- Oxidative Stress Induction: The compound generates reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.

- Inhibition of Cellular Proliferation: Studies have indicated that it can inhibit the proliferation of various cancer cell lines by disrupting cell cycle progression.

- Modulation of Enzymatic Activity: It may affect the activity of specific enzymes involved in metabolic pathways, contributing to its anticancer properties.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. A notable study demonstrated its cytotoxic effects against several cancer cell lines:

- MCF-7 (Breast Cancer): The compound exhibited significant cytotoxicity with an IC50 value of approximately 18.24 µM.

- PC-3 (Prostate Cancer): It showed promising anti-proliferative effects with an IC50 value of around 45.81 µM.

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Toxicity Studies

Toxicological assessments have been crucial in evaluating the safety profile of this compound. Acute toxicity studies conducted on animal models indicated:

- LD50 Values: Determined through various routes of administration; specific values remain under investigation but suggest moderate toxicity.

- Organ Toxicity: Observations noted respiratory system irritation and potential liver damage at higher concentrations.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-dimethylphenylhydrazine hydrochloride, and how do they influence experimental design?

- Answer : The compound (CAS 60481-36-9) has a molecular weight of 172.66 g/mol, a melting point of 180–184°C (dec.) , and is water-soluble . These properties dictate storage conditions (cool, dry, and sealed ) and reaction medium choices (aqueous or ethanol-based systems). For example, its solubility in water enables direct use in aqueous-phase Fischer indole syntheses . Discrepancies in reported melting points (e.g., 180°C vs. 184°C) suggest batch-dependent purity; researchers should verify purity via HPLC or melting point analysis .

Q. How is this compound synthesized, and what are critical quality control steps?

- Answer : A common protocol involves reacting 3,5-dimethylaniline with hydrazine hydrochloride under acidic conditions . Critical quality control includes:

- Purity assessment : HPLC with phosphomolybdic acid (PMA) detection .

- Structural confirmation : NMR (e.g., ¹H-NMR for hydrazine proton resonance at δ 8–10 ppm) and FT-IR (N-H stretching at ~3300 cm⁻¹) .

- Residual solvent analysis : GC-MS to detect traces of ethanol or hydrochloric acid .

Q. What safety precautions are essential when handling this compound?

- Answer : It is toxic if swallowed (H301), causes skin/eye irritation (H315/H319), and respiratory irritation (H335) . Required precautions include:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during weighing or reactions.

- Spill management : Mechanical collection with inert absorbents; avoid water streams to prevent dispersion .

Advanced Research Questions

Q. How is this compound applied in Fischer indole synthesis, and how can reaction conditions be optimized?

- Answer : It reacts with ketones/aldehydes to form indole derivatives via [3,3]-sigmatropic rearrangement. A validated protocol involves:

- Conditions : Ethanol solvent, 50°C, 1 h, with 2N HCl as catalyst .

- Optimization :

- Temperature : Elevated temperatures (>60°C) risk decomposition; monitor via TLC.

- Stoichiometry : A 1:1 molar ratio of hydrazine to carbonyl substrate minimizes side products .

- Case study : Used to synthesize antitubercular indolecarboxamides with IC₅₀ values <1 µM against Mycobacterium tuberculosis .

Q. How do structural modifications of this compound impact biological activity in cytotoxicity studies?

- Answer : Substituents on the aromatic ring and terminal groups influence selectivity and potency. For example:

- Electron-withdrawing groups (e.g., nitro) : Enhance cytotoxicity in HL-60 leukemia cells (CC₅₀: 2.5 µM vs. 15 µM for unsubstituted analogs) .

- Morpholine-terminal derivatives : Improve tumor selectivity (SI >5 in HGF/HPLF normal cells) via enhanced membrane permeability .

- QSAR analysis : Hammett σ values correlate with activity; nitro groups increase electrophilicity, enhancing thiol reactivity .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

- Answer : Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HSC-2 oral carcinoma) and exposure times (24–48 h) .

- Control normalization : Include reference compounds (e.g., doxorubicin) in each experiment.

- Mechanistic studies : Evaluate apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to clarify modes of action .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

- Answer :

- HPLC-PMA : Limits of detection (LOD) ≤0.1% for hydrazine byproducts .

- LC-MS/MS : Identifies structural analogs (e.g., 2,4-dimethyl isomers) via fragmentation patterns .

- Karl Fischer titration : Measures residual moisture (<0.5% w/w) to prevent hydrolysis during storage .

Methodological Notes

- Synthesis protocols should prioritize anhydrous conditions to avoid hydrochloride dissociation .

- Biological evaluations must include selectivity indices (SI = CC₅₀ normal cells / CC₅₀ tumor cells) to distinguish targeted efficacy .

- Data reporting should specify batch numbers, purity, and storage history to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。